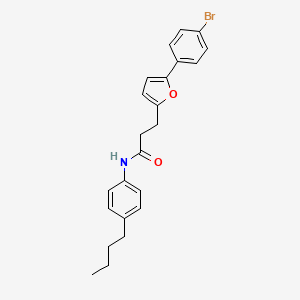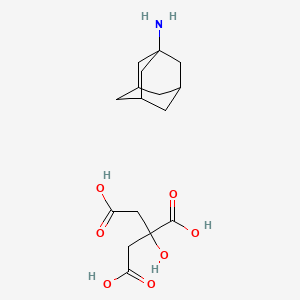![molecular formula C14H10Cl5N3O2S B11963817 N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is a complex organic compound that features a furan ring, a carboxylic acid group, and a thiourea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Thiourea Derivative: The thiourea derivative can be synthesized by reacting an isothiocyanate with an amine. The resulting thiourea can then be coupled to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Thiourea-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its properties would be related to its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
FURAN-2-CARBOXYLIC ACID: A simpler compound with similar structural features.
THIOUREA DERIVATIVES: Compounds with similar thiourea functional groups.
CHLORINATED AROMATICS: Compounds with similar chlorinated aromatic rings.
Uniqueness
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is unique due to its combination of a furan ring, carboxylic acid group, and thiourea derivative, which imparts specific chemical and physical properties that are not found in simpler or less functionalized compounds.
Properties
Molecular Formula |
C14H10Cl5N3O2S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Cl5N3O2S/c15-7-3-4-8(16)9(6-7)20-13(25)22-12(14(17,18)19)21-11(23)10-2-1-5-24-10/h1-6,12H,(H,21,23)(H2,20,22,25) |
InChI Key |
WRKAGSWUZKEQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)

![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)








![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)

